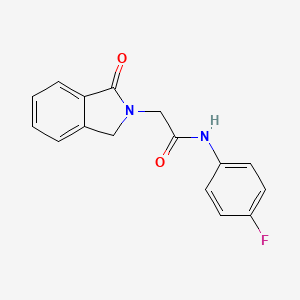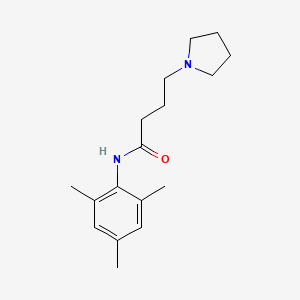
4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide works by binding to and blocking the cannabinoid receptor CB1 in the body. This receptor is primarily found in the brain and central nervous system and is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, this compound prevents the activation of the endocannabinoid system and reduces the effects of cannabinoids on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce food intake and body weight in animal studies, suggesting that it may be useful in the treatment of obesity. It has also been shown to reduce inflammation and pain in various models of disease, indicating that it may have therapeutic potential for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide in lab experiments is that it is a highly specific cannabinoid receptor antagonist, meaning that it only affects the cannabinoid receptors and not other receptors in the body. This allows for more precise investigation of the endocannabinoid system and its effects. However, one limitation is that it can be difficult to administer in vivo due to its poor solubility in water.
Direcciones Futuras
There are many potential future directions for research involving 4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide. One area of interest is investigating its potential therapeutic effects in various diseases, such as obesity, diabetes, and cancer. Additionally, there is interest in developing more soluble forms of this compound to make it easier to administer in vivo. Finally, there is interest in studying the effects of long-term use of this compound and its potential for addiction or other negative effects on the body.
Métodos De Síntesis
4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of piperidine with 2-methoxy-5-methylbenzyl chloride to form N-(2-methoxy-5-methylphenyl)piperidine. This intermediate is then reacted with 4-bromomethylazepane to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide is used in scientific research to study the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate various physiological processes in the body. Specifically, this compound is used to study the effects of cannabinoid receptor antagonists on the body. It is also used to investigate the role of the endocannabinoid system in various diseases, such as obesity, diabetes, and cancer.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-7-8-20(26-2)19(15-17)22-21(25)24-13-9-18(10-14-24)16-23-11-5-3-4-6-12-23/h7-8,15,18H,3-6,9-14,16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAKVAZDSNWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC(CC2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)



![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
